molecular formula C9H20N2O2 B1443942 tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate CAS No. 1341670-13-0

tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate

Cat. No. B1443942
M. Wt: 188.27 g/mol
InChI Key: NVUWUDUEKXDLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate, also known as tert-Butylamine methylcarbamate or TBMC, is an organocarbamate compound that has been extensively studied for its wide range of applications in the fields of analytical chemistry, biochemistry, and pharmaceutical sciences. TBMC is a simple, non-toxic, and highly effective reagent that has been used in various laboratory experiments and applications. TBMC has a wide range of biochemical and physiological effects, and can be used to improve the performance of various laboratory experiments and applications.

Scientific Research Applications

Synthesis Applications

The synthesis of tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate-related compounds involves innovative methodologies that highlight the compound's versatility as an intermediate. For example, the work by Zhao et al. (2017) established a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds such as omisertinib (AZD9291), with an optimized total yield of 81% over three steps (Zhao et al., 2017). Similarly, Geng Min (2010) designed an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, showcasing a simple, cost-efficient, and environmentally friendly approach (Geng Min, 2010).

Crystallographic Studies

Crystallographic studies of tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate-related compounds provide deep insights into their molecular structure and potential interactions. Das et al. (2016) synthesized two carbamate derivatives and analyzed their structures using single crystal X-ray diffraction, revealing an interplay of strong and weak hydrogen bonds assembling molecules into a three-dimensional architecture (Das et al., 2016). Additionally, Baillargeon et al. (2017) discussed the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, where molecules are linked via bifurcated hydrogen and halogen bonds, highlighting the structural diversity and complexity of these compounds (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUWUDUEKXDLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate

CAS RN

1341670-13-0
Record name tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
Reactant of Route 2
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
Reactant of Route 4
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(1-aminopropan-2-yl)-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.